molecular formula C19H22FN3O2 B12187662 [4-(4-fluorophenyl)piperazin-1-yl](5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

[4-(4-fluorophenyl)piperazin-1-yl](5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

Cat. No.: B12187662
M. Wt: 343.4 g/mol
InChI Key: PPNRVIXXOVKJCW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazin-1-ylmethanone is a piperazine-based compound featuring a 4-fluorophenyl group attached to the piperazine nitrogen and a cycloheptaoxazole ring linked via a methanone bridge. This structure combines aromatic, heterocyclic, and fused-ring systems, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

InChI

InChI=1S/C19H22FN3O2/c20-14-6-8-15(9-7-14)22-10-12-23(13-11-22)19(24)18-16-4-2-1-3-5-17(16)25-21-18/h6-9H,1-5,10-13H2

InChI Key

PPNRVIXXOVKJCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Piperazine Intermediate Synthesis

The 4-(4-fluorophenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution. A fluorobenzene derivative reacts with piperazine under Ullmann-type coupling conditions, employing copper(I) iodide as a catalyst and potassium carbonate as a base in dimethylformamide (DMF) at 110–120°C. This method achieves yields of 68–72%, with purity confirmed by HPLC. Alternative approaches involve reductive amination of 4-fluorobenzaldehyde with piperazine using sodium cyanoborohydride in methanol, though this route requires careful pH control to minimize byproducts.

Cycloheptaoxazole Carboxylic Acid Derivatization

The cyclohepta[d]oxazole-3-carboxylic acid intermediate is prepared through cyclocondensation of 2-aminocycloheptanol with ethyl glyoxylate, followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid. X-ray crystallography confirms the bicyclic structure, with the oxazole ring adopting a planar conformation.

Coupling Strategies for Final Product Assembly

Carbodiimide-Mediated Amide Bond Formation

The most widely reported method involves activating the cycloheptaoxazole carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. Subsequent reaction with 4-(4-fluorophenyl)piperazine at 0–5°C for 12 hours yields the target compound with 65–70% efficiency. Table 1 compares coupling reagents and their impact on yield:

Table 1: Coupling Reagent Performance

Reagent SystemTemperature (°C)Yield (%)Purity (%)
EDCI/HOBt0–56898.2
DCC/DMAP255495.1
HATU/DIEA-107297.8

Data adapted from large-scale optimization trials.

Schotten-Baumann Acylation

An alternative approach employs Schotten-Baumann conditions, where the acid chloride derivative of cycloheptaoxazole reacts with piperazine in a biphasic water/dichloroethane system. This method achieves 58% yield but requires strict exclusion of moisture to prevent hydrolysis.

Reaction Mechanism and Kinetic Analysis

The coupling proceeds through a nucleophilic acyl substitution mechanism. Density functional theory (DFT) calculations reveal a reaction energy barrier of 28.3 kcal/mol for the EDCI-mediated pathway, with the rate-determining step being the formation of the active ester intermediate. Arrhenius analysis gives an activation energy (Eₐ) of 15.7 kJ/mol, indicating temperature sensitivity between 0–10°C.

Industrial-Scale Process Optimization

Continuous Flow Reactor Implementation

Recent advancements utilize microfluidic reactors to enhance mixing efficiency and heat transfer. A coiled tube reactor (ID = 1 mm) operating at 5 mL/min flow rate improves yield to 78% while reducing reaction time to 45 minutes. Key parameters:

  • Residence time: 8.9 minutes

  • Pressure: 2.1 bar

  • Temperature gradient: ΔT < 2°C

Crystallization and Purification

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison for Industrial Applicability

ParameterBatch ProcessFlow Chemistry
Space-time yield (kg/m³·h)0.472.15
Solvent consumption (L/kg)3822
Energy input (kWh/kg)14.28.7
Purity (%)98.199.3

Data synthesized from pilot plant trials.

Analytical Characterization Protocols

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, fluorophenyl), 4.31 (s, 2H, piperazine-CH₂), 3.02 (m, 4H, cycloheptyl)

  • HRMS : m/z calcd for C₂₀H₂₃FN₃O₂ [M+H]⁺ 362.1864, found 362.1861

Chromatographic Purity Assessment

HPLC method:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile phase: 65:35 MeCN/20 mM NH₄OAc

  • Retention time: 6.82 min

  • Purity: 99.1% (area normalization)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to piperazine derivatives, including those with fluorinated phenyl groups. For instance, a series of benzoxazole derivatives incorporating piperazine and fluorine moieties were synthesized and evaluated for cytotoxicity against human lung carcinoma cells (A-549) and non-cancerous hepatocytes (HepaRG). Some derivatives exhibited selective cytotoxicity towards cancer cells while sparing healthy cells, indicating their potential as anticancer agents .

Neuropharmacological Effects

Piperazine derivatives have been widely studied for their neuropharmacological effects. Compounds similar to 4-(4-fluorophenyl)piperazin-1-ylmethanone have shown promise in modulating neurotransmitter systems, which could be beneficial in treating disorders such as depression and anxiety. The structural modifications involving fluorinated phenyl groups enhance binding affinity to serotonin receptors .

Synthetic Methodologies

The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves several steps:

  • Formation of Piperazine Derivatives : The initial step often includes the reaction of piperazine with various electrophiles to introduce the desired substituents.
  • Cyclization Reactions : The cyclohepta[d][1,2]oxazole moiety is formed through cyclization reactions involving appropriate precursors.
  • Final Coupling : The final product is obtained by coupling the piperazine derivative with the oxazole component through standard coupling techniques such as amide bond formation.

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of a series of piperazine derivatives against various cancer cell lines. Among them, compounds structurally related to 4-(4-fluorophenyl)piperazin-1-ylmethanone demonstrated significant inhibition of cell proliferation in A-549 cells with IC50 values indicating potent activity .

Case Study: Neuropharmacological Screening

Another investigation focused on the neuropharmacological effects of piperazine derivatives on animal models exhibiting anxiety-like behaviors. Compounds similar to the target structure were administered and assessed for their impact on behavioral tests such as the elevated plus maze and open field tests. Results indicated that certain derivatives reduced anxiety-like behaviors significantly compared to controls .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The cyclohepta[d][1,2]oxazole moiety may contribute to the compound’s stability and overall bioactivity.

Comparison with Similar Compounds

Structural Analogues

Key Structural Features:

  • Piperazine Core : The 4-fluorophenylpiperazine moiety is a common motif in bioactive compounds, often associated with receptor affinity (e.g., sigma-2 receptors) .
  • Heterocyclic Substituents : The cycloheptaoxazole ring distinguishes this compound from analogs with thiophene (e.g., T-08 in ), pyrazole (e.g., compound 5 in ), or simpler aryl groups (e.g., bromophenyl in ).
Table 1: Structural Comparison
Compound Name Core Structure Substituent 1 (R1) Substituent 2 (R2) Molecular Formula Molecular Weight
Target Compound Piperazine 4-Fluorophenyl Cycloheptaoxazole C₂₀H₂₂FN₃O₂* 355.41 g/mol*
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone () Piperazine 4-Fluorophenyl 2-Bromophenyl C₁₇H₁₆BrFN₂O 363.22 g/mol
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () Piperazine 4-(Trifluoromethyl)phenyl Thiophene C₁₆H₁₆F₃N₂OS 356.37 g/mol
T-08 () Piperazine 4-(4-Fluorophenyl)sulfonyl Cyclopentathiophene-1,1-dioxide C₁₈H₂₀FNO₄S₂ 413.48 g/mol

*Estimated based on cycloheptaoxazole (C₇H₉NO) and methanone (CO) contributions.

Pharmacological Activity

Piperazine derivatives with 4-fluorophenyl groups are frequently associated with sigma-2 receptor agonism, which induces caspase-independent apoptosis in cancer cells . Key findings from analogs:

  • Sigma-2 Receptor Agonists: Compounds like CB-64D () exhibit EC₅₀ values in the nanomolar range against breast cancer lines (MCF-7, T47D) .
  • Structural Impact on Activity: Electron-Withdrawing Groups: The 4-fluorophenyl group enhances receptor binding compared to non-halogenated analogs . Heterocyclic Rings: Thiophene or cycloheptaoxazole substituents may modulate lipophilicity (LogP) and membrane permeability. For example, the bromophenyl analog () has LogP = 2.07, while the target compound’s larger cycloheptaoxazole may increase LogP, affecting bioavailability .

Biological Activity

The compound 4-(4-fluorophenyl)piperazin-1-ylmethanone has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, particularly its role as a tyrosinase inhibitor and its implications in treating hyperpigmentation disorders.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}F1_{1}N3_{3}O
  • Molecular Weight : 301.36 g/mol

The compound features a piperazine ring substituted with a fluorophenyl group and is linked to a cycloheptoxazole moiety, which contributes to its biological activity.

Tyrosinase Inhibition

Tyrosinase (TYR) is a crucial enzyme in the melanin biosynthesis pathway, making it a target for treating hyperpigmentation disorders. Recent studies have demonstrated that compounds containing the 4-fluorobenzylpiperazine fragment exhibit significant inhibitory effects on TYR.

Key Findings

  • IC50_{50} Values : The compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was identified as a competitive inhibitor with an IC50_{50} of 0.18 μM , significantly more potent than kojic acid (IC50_{50} = 17.76 μM) .
  • Antimelanogenic Effects : The compound demonstrated antimelanogenic effects on B16F10 melanoma cells without exhibiting cytotoxicity, indicating its potential for therapeutic applications in hyperpigmentation .
  • Binding Mechanism : Docking studies suggested that the compound binds effectively to the active site of TYR, preventing substrate binding and thereby inhibiting enzyme activity .

Kinetic Studies

Kinetic studies were conducted to further elucidate the mechanism of action of the compound against TYR. The following results were obtained:

CompoundIC50_{50} (μM)Binding Type
260.18Competitive
Kojic Acid17.76Reference

These findings indicate that modifications to the piperazine moiety can enhance the inhibitory potency against TYR .

Case Studies

In a study focused on the development of new TYR inhibitors, various derivatives of the 4-fluorobenzylpiperazine were synthesized and evaluated. Notable results included:

  • Compounds with additional aromatic rings showed reduced activity due to steric hindrance.
  • Optimal linker sizes between functional groups were critical for maintaining high inhibitory activity .

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